molecular formula C18H18N4O3S B2807540 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903389-04-7

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Katalognummer: B2807540
CAS-Nummer: 1903389-04-7
Molekulargewicht: 370.43
InChI-Schlüssel: ARBYQENQKXTEEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A variety of N-substituted dihydropyridine derivatives have been designed, synthesized, and evaluated for their potential anticancer activities. The structural motifs of these compounds, including oxadiazole and dihydropyridine rings, have shown significant bioactivity against various cancer cell lines. For instance, derivatives have been tested for their efficacy against breast, lung, colon, and ovarian cancer cell lines, with some showing higher anticancer activities than reference drugs such as etoposide (Ravinaik et al., 2021). Moreover, certain 1,4-dihydropyridine derivatives containing the oxadiazole moiety have demonstrated potent cytotoxic effects on human breast cancer (MCF-7) cells, suggesting the enhancement of cytotoxic potential through structural modifications (Ghoorbannejad et al., 2021).

Synthesis and Characterization of Heterocyclic Derivatives

The synthesis and characterization of novel heterocyclic compounds, including oxadiazole derivatives, have been explored extensively. These studies aim at the development of compounds with potential bioactive properties. For example, the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through Beckmann rearrangement of spiro-fused cycloalkanone oximes highlights the versatility of dihydropyridine derivatives in synthesizing complex molecules (Savel'ev et al., 2016). Additionally, the synthesis of mono- and bicyclic heterocyclic derivatives featuring triazole, thia-, and oxadiazole rings underscores the potential of these compounds in yielding biologically active molecules (El‐Sayed et al., 2008).

Crystal Structure and Biological Studies

The crystal structure analysis of certain dihydropyridine and oxadiazole derivatives has provided insights into their potential biological applications. For instance, the crystal structure of a thiophen-2-yl and oxadiazol-2-yl ethenyl benzamide derivative revealed stabilization by hydrogen bonds and π···π interactions, which are critical for understanding the molecular basis of their biological activities (Sharma et al., 2016).

Nematocidal and Antioxidant Activities

Novel oxadiazole derivatives have also been synthesized and evaluated for their nematocidal activities, with some compounds showing promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022). Furthermore, the antioxidant activity of dihydropyridine derivatives has been assessed, highlighting their potential as potent antioxidants in comparison to known antioxidants such as ascorbic acid (George et al., 2010).

Eigenschaften

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-12(5-3-9-19-16)15-21-14(25-22-15)11-20-17(24)18(7-1-2-8-18)13-6-4-10-26-13/h3-6,9-10H,1-2,7-8,11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBYQENQKXTEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.